molecular formula C13H10ClNO2 B8452835 1-[Chloro(phenyl)methyl]-4-nitrobenzene CAS No. 7515-72-2

1-[Chloro(phenyl)methyl]-4-nitrobenzene

Cat. No.: B8452835
CAS No.: 7515-72-2
M. Wt: 247.67 g/mol
InChI Key: LYKVCCHDBARSHV-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)methyl]-4-nitrobenzene (CAS 100-00-5), also known as 4-chloronitrobenzene (4-CNB) or para-nitrochlorobenzene, is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a chlorine atom (-Cl) at the meta position relative to the phenylmethyl group. It is a yellow crystalline solid with a sweet odor and a molecular weight of 171.58 g/mol . The compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and dye synthesis. Its electron-withdrawing nitro group enhances reactivity, making it a key precursor in nucleophilic substitution reactions .

Properties

CAS No.

7515-72-2

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO2/c14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(16)17/h1-9,13H

InChI Key

LYKVCCHDBARSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[Chloro(phenyl)methyl]-4-nitrobenzene 100-00-5 C₆H₄ClNO₂ 171.58 -NO₂ (para), -Cl (meta to phenyl)
1-(Chloromethyl)-4-nitrobenzene 25567-68-4 C₇H₆ClNO₂ 171.58 -NO₂ (para), -CH₂Cl (benzyl)
1-(Dichlorophenylmethyl)-4-nitrobenzene 63068-97-3 C₁₃H₉Cl₂NO₂ 282.12 -NO₂ (para), -CCl₂Ph (dichloro)
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene 30158-46-4 C₁₄H₁₂ClNO₄S 325.76 -NO₂ (para), -SO₂-CH₂Cl-Ph
1-Chloro-2-nitrobenzene 88-73-3 C₆H₄ClNO₂ 157.55 -NO₂ (ortho), -Cl (meta)

Notes:

  • The position of substituents (ortho, meta, para) significantly impacts reactivity and biological activity. For example, 1-chloro-2-nitrobenzene (ortho isomer) exhibits different solubility and toxicity profiles compared to the para isomer .
  • The dichloro derivative (CAS 63068-97-3) introduces steric hindrance and increased lipophilicity due to two chlorine atoms .

Physical and Chemical Properties

Melting Points and Stability
  • 1-(Chloromethyl)-4-nitrobenzene : Single-crystal X-ray studies confirm coplanarity of the nitro group with the benzene ring, enhancing stability through resonance .
  • 1-(Dichlorophenylmethyl)-4-nitrobenzene: Higher molecular weight (282.12 g/mol) likely reduces solubility in polar solvents compared to the mono-chloro analogue .
Reactivity
  • Electron-withdrawing nitro groups activate the chloro substituent for nucleophilic aromatic substitution (e.g., in pharmaceutical intermediates) .
  • Sulfonyl derivatives (e.g., CAS 30158-46-4) exhibit altered reactivity due to the sulfonyl group’s electron-withdrawing effects and hydrogen-bonding capacity .
Antimicrobial Potential
  • Nitro and chloro groups enhance antibacterial and antifungal activity. For example, derivatives of this compound show potent activity against Staphylococcus aureus and Escherichia coli .
  • SAR Insights: Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antimicrobial efficacy, while electron-donating groups (e.g., -OCH₃) reduce activity .
Pharmaceutical Relevance
  • The compound serves as a precursor for imidazole derivatives with antibacterial properties .
  • Dichloro derivatives (e.g., CAS 63068-97-3) may exhibit higher toxicity, necessitating careful handling .

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